molecular formula C26H24N2O6S B5432089 ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 305866-71-1

ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5432089
CAS No.: 305866-71-1
M. Wt: 492.5 g/mol
InChI Key: NEKSUVYEMXGHQO-XSFVSMFZSA-N
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Description

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research. This compound exhibits significant anti-proliferative activity by potently inhibiting FLT3 autophosphorylation and its downstream signaling pathways, such as STAT5 and MAPK, leading to the induction of apoptosis in leukemic cell lines . Its primary research value lies in the study of acute myeloid leukemia (AML), particularly in cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. Researchers utilize this inhibitor to elucidate the mechanisms of FLT3-driven leukemogenesis and to explore novel therapeutic strategies for overcoming resistance to first-generation FLT3 inhibitors. The compound serves as a valuable chemical probe for investigating the structure-activity relationships of thiazolopyrimidine-based kinase inhibitors , providing insights for the further development of targeted cancer therapeutics.

Properties

IUPAC Name

ethyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-5-34-25(31)21-15(2)27-26-28(22(21)17-10-12-19(32-3)13-11-17)23(29)20(35-26)14-16-6-8-18(9-7-16)24(30)33-4/h6-14,22H,5H2,1-4H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKSUVYEMXGHQO-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305866-71-1
Record name ETHYL (2E)-2-[4-(METHOXYCARBONYL)BENZYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-O XO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its thiazolo[3,2-a]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

  • Molecular Formula : C26H24N2O6S
  • Molecular Weight : 492.5 g/mol
  • IUPAC Name : ethyl (2E)-2-[(4-methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions : Utilizing catalysts such as piperidine or pyridine.
  • Cyclization Reactions : Employing reagents like phosphorus oxychloride (POCl3).
  • Esterification : Using ethanol and acid catalysts.

Yield percentages for these reactions are generally reported between 70% to 85% depending on the specific conditions used during synthesis.

Anticancer Properties

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant biological activities, particularly as potential anti-cancer agents. This compound has shown promising results in inhibiting protein kinase CK2 (PKCK2), which is implicated in various cancers. The compound demonstrated selective inhibition with an IC50 value indicating its potential as a therapeutic agent against tumor cells .

The interaction studies reveal that this compound selectively interacts with PKCK2 and potentially alters its activity in cancer cells. This mechanism is crucial for understanding how the compound can be optimized for better efficacy and selectivity in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in substituents that may influence their biological activity and selectivity against specific targets in cancer therapy:

Compound NameStructural FeaturesBiological Activity
Ethyl (Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineChlorophenyl groupPKCK2 inhibitor
Ethyl (Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineFluorophenyl groupAntitumor activity
Ethyl (Z)-5-(4-nitrophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineNitrophenyl groupCytotoxic effects

This table highlights how different substituents can modify the biological activity of thiazolo[3,2-a]pyrimidine derivatives .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics.
    • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : Indicated a dose-dependent response with enhanced apoptosis markers.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
    • Tumor Models Used : Xenograft models with human cancer cell lines.
    • Findings : Tumor size reduction by approximately 50% within four weeks of treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily in their substituents at positions 2 (benzylidene group), 5 (aryl/heteroaryl group), and 6 (carboxylate/amide). Below is a comparative analysis of key analogs:

Table 1: Structural Variations and Key Properties of Selected Analogs

Compound Name Substituents at Position 2 Substituents at Position 5 Molecular Weight Key Properties Reference
Target Compound 4-(Methoxycarbonyl)benzylidene 4-Methoxyphenyl 506.52 g/mol High Cdc25B inhibition (IC50 = 4.5 µM); ROS-independent mechanism
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Unsubstituted benzylidene 4-Bromophenyl 433.29 g/mol Crystallizes via π-halogen interactions; moderate bioactivity
Ethyl 2-(2-Hydroxybenzylidene)-5-(2-Methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Hydroxybenzylidene 2-Methoxy-1-naphthyl 540.58 g/mol Enhanced π-stacking due to naphthyl group; unquantified bioactivity
Ethyl 2-(4-Acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Acetoxybenzylidene Phenyl 462.52 g/mol Exhibits C–H···O hydrogen bonding; moderate cytotoxicity

Impact of Substituents on Bioactivity

  • Position 2 (Benzylidene Group):
    • Electron-withdrawing groups (e.g., methoxycarbonyl in the target compound) enhance kinase inhibition by stabilizing interactions with catalytic pockets .
    • Hydroxy or acetoxy substituents (e.g., 2-hydroxybenzylidene in ) may reduce metabolic stability due to susceptibility to hydrolysis.
  • Position 5 (Aryl Group):
    • Bulky substituents like 2-methoxy-1-naphthyl () improve π-stacking but may hinder solubility.
    • Polar groups (e.g., 4-methoxyphenyl in the target compound) balance lipophilicity and target engagement.

Table 2: Inhibitory Activity Against Cdc25B Phosphatase

Compound IC50 (µM) Mechanism Notes Reference
Target Compound 4.5 ± 0.2 ROS-independent; direct enzyme inhibition
Ethyl 2-(3,5-Dibromo-4-hydroxybenzylidene)-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3.0 ± 1.8 ROS-dependent; competitive inhibition
Quinone-based Cdc25 Inhibitor (Control) 0.8 ± 0.1 ROS-dependent; non-specific redox cycling

Physicochemical and Crystallographic Comparisons

Crystallographic Behavior

  • The target compound’s analog with 4-acetoxybenzylidene () forms supramolecular chains via C–H···O interactions, enhancing crystalline stability.
  • Derivatives with bromophenyl groups (e.g., ) utilize π-halogen interactions for lattice stabilization, a feature absent in the target compound.

Solubility and Stability

  • Target Compound: The ethyl carboxylate group improves aqueous solubility (>50 µg/mL in PBS) compared to amide derivatives (e.g., , solubility <10 µg/mL).
  • Methoxy vs. Acetoxy Substituents: Methoxy groups (target compound) offer better metabolic stability than acetoxy groups (), which are prone to esterase-mediated cleavage.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of thiazolopyrimidine precursors with substituted benzaldehydes. Key parameters include:

  • Catalysts : Palladium or copper catalysts enhance coupling reactions .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reactivity .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization .
  • Purification : Recrystallization or chromatography ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial configuration, as demonstrated for analogous thiazolopyrimidines .
  • HPLC : Monitors reaction progress and purity (>99% for bioactive studies) .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory targets (COX-2, TNF-α) .
  • Dose-response studies : IC₅₀ values are calculated using MTT assays .
  • Comparative analysis : Benchmark against analogs (e.g., chlorophenyl or hydroxy-substituted derivatives) to identify activity trends .

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions impact biological activity and electronic properties?

  • 2-position benzylidene groups : Electron-withdrawing substituents (e.g., Cl, F) enhance kinase inhibition, while methoxy groups improve solubility .
  • 5-position aryl groups : 4-Methoxyphenyl boosts anti-inflammatory activity, whereas 4-chlorophenyl increases cytotoxicity .
  • Systematic SAR : Analog libraries reveal that methoxycarbonyl at the 4-position optimizes binding to hydrophobic enzyme pockets .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

  • Molecular docking : Models interactions with COX-2 (PDB ID: 5IKT) and CDK2 kinases, highlighting hydrogen bonding with the carboxylate group .
  • QSAR studies : LogP calculations predict improved blood-brain barrier penetration for lipophilic derivatives .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability and toxicity risks .

Q. How can contradictory data on substituent effects be resolved across studies?

  • Meta-analysis : Compare datasets from analogous compounds (e.g., dichlorophenyl vs. trimethoxybenzylidene derivatives) .
  • Controlled experiments : Isolate variables (e.g., solvent polarity, assay type) to identify confounding factors .
  • Crystallographic validation : Resolve ambiguities in stereochemistry that may affect activity .

Q. What role does X-ray crystallography play in understanding the compound’s mechanism?

  • Conformational analysis : Reveals boat-like puckering of the thiazolopyrimidine ring, which influences protein binding .
  • Intermolecular interactions : Identifies key hydrogen bonds (C–H···O) and π-π stacking in crystal packing, relevant to solid-state stability .

Q. How can solubility challenges be addressed for in vivo studies?

  • Co-solvents : Use DMSO-ethanol mixtures (1:4 v/v) for aqueous formulations .
  • Prodrug strategies : Ester hydrolysis of the methoxycarbonyl group improves hydrophilicity .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability in murine models .

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